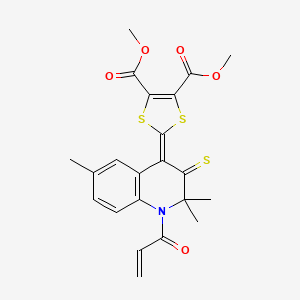

dimethyl 2-(1-acryloyl-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate

描述

This compound features a 2,3-dihydroquinoline core substituted with 2,2,6-trimethyl groups, a 3-thioxo moiety, and an acryloyl group at the N1 position. The quinoline moiety is conjugated to a 1,3-dithiole ring bearing dimethyl ester groups at positions 4 and 3. The acryloyl group introduces α,β-unsaturated ketone reactivity, while the dithiole ring contributes sulfur-based electronic effects. Structural elucidation of such derivatives often employs crystallographic tools like SHELXL and visualization software like ORTEP-3 .

属性

IUPAC Name |

dimethyl 2-(2,2,6-trimethyl-1-prop-2-enoyl-3-sulfanylidenequinolin-4-ylidene)-1,3-dithiole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO5S3/c1-7-14(24)23-13-9-8-11(2)10-12(13)15(18(29)22(23,3)4)21-30-16(19(25)27-5)17(31-21)20(26)28-6/h7-10H,1H2,2-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROLGIBROJJLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure and Properties

Dimethyl 2-(1-acryloyl-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate is a complex organic compound featuring multiple functional groups that may contribute to its biological activity. The presence of dithiole and quinoline moieties suggests potential pharmacological properties.

Biological Activities

Antioxidant Activity: Compounds containing dithiole structures have been reported to exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Properties: Similar quinoline derivatives have shown promise in anticancer research. For instance, certain derivatives have been evaluated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of cell signaling pathways associated with cancer progression.

Antimicrobial Effects: Some compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents.

Research Findings

Recent studies have focused on synthesizing derivatives of thioxoquinolines and evaluating their biological activities. For example:

- In vitro Studies: Various synthesized compounds have been screened for their cytotoxic effects against different cancer cell lines. Results indicated that certain modifications in the chemical structure could enhance their efficacy.

- Mechanistic Insights: Research has shown that some derivatives can inhibit specific enzymes involved in cancer cell proliferation or survival, such as topoisomerases or kinases.

Case Studies

Several case studies highlight the potential of compounds similar to dimethyl 2-(1-acryloyl-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene)-1,3-dithiole-4,5-dicarboxylate:

- Case Study 1: A study investigated a series of thioxoquinoline derivatives for their anticancer activity against breast cancer cell lines. The most effective compound showed an IC50 value in the low micromolar range.

- Case Study 2: Another research focused on the antimicrobial properties of dithiole-containing compounds. Results indicated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the quinoline core, the acyl group at N1, and the central heterocyclic ring (Table 1).

Table 1: Structural and Property Comparison of Selected Analogs

*Calculated based on molecular formula.

Key Findings from Comparative Analysis

- Electron-Withdrawing Groups (EWGs): The trifluoroacetyl group in [328070-70-8] enhances electrophilicity at the quinoline core compared to the acryloyl group in the target compound. This may accelerate nucleophilic attack or cycloaddition reactions.

- the trimethyl-substituted target compound.

- Central Ring Impact: Replacing the dithiole ring with a thiazole ([307329-44-8] ) disrupts conjugation, altering electronic properties and reducing sulfur-mediated charge-transfer capabilities.

- Synthetic Routes: Analogous compounds (e.g., ) are synthesized via thioxo group introduction using CS₂ and KOH, suggesting the target compound may follow similar pathways with acryloyl chloride for acylation.

Physicochemical Properties

- Solubility: Dithiole-containing derivatives (e.g., [307339-95-3] ) are likely less polar than imidazopyridine analogs ( ) due to ester groups and aromatic substituents.

- Thermal Stability: Predicted high boiling points (~600°C) for dithiole derivatives suggest thermal robustness, advantageous for high-temperature applications.

常见问题

Q. Key Data :

- pKa : Predicted to be -1.62 ± 0.40, indicating strong electron-withdrawing effects from the acryloyl and thioxo groups .

- Solubility : Limited in polar solvents (water, ethanol) but soluble in DMF or DMSO, necessitating solvent optimization for biological assays .

- Thermal Stability : Decomposes above 250°C; DSC/TGA analysis is recommended for handling protocols .

Advanced: How can researchers design experiments to study this compound’s interaction with biomolecules (e.g., enzymes, DNA)?

Q. Methodological Answer :

- Docking Studies : Use molecular modeling software (e.g., AutoDock) to predict binding sites, leveraging the compound’s planar quinoline-dithiole core for π-π stacking .

- Fluorescence Quenching : Monitor interactions with bovine serum albumin (BSA) via fluorescence spectroscopy to quantify binding constants .

- Enzyme Inhibition Assays : Adapt protocols from analogous thioxo-quinoline derivatives, testing IC₅₀ values against kinases or proteases .

Basic: What analytical techniques are essential for characterizing this compound?

Q. Recommended Techniques :

- Chromatography : HPLC (C18 column, isocratic elution with MeOH/H₂O) for purity assessment .

- Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS-ESI) to verify molecular ion peaks and fragmentation patterns .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Q. Methodological Answer :

- Dose-Response Curves : Use standardized MIC (Minimum Inhibitory Concentration) assays with clinical isolates, as described for antifungal dioxolane analogs .

- Control Experiments : Include reference compounds (e.g., amikacin for antibacterial studies) to normalize activity data .

- Metabolic Stability Tests : Evaluate compound degradation in liver microsomes to clarify false-negative results .

Basic: What are the safety and handling protocols for this compound?

Q. Guidelines :

- Toxicity : Limited data; assume acute toxicity based on structural analogs (e.g., dithiole derivatives). Use PPE (gloves, goggles) in all steps .

- Waste Disposal : Neutralize acidic byproducts (from HCl workup) before disposal .

- Storage : Store in airtight containers at -20°C under inert gas (N₂) to prevent oxidation .

Advanced: How can computational methods predict this compound’s environmental fate or ecotoxicological impact?

Q. Methodological Answer :

- QSPR Models : Use software like EPI Suite to estimate biodegradation half-lives and bioaccumulation potential .

- Ecotoxicology Assays : Adapt protocols from Project INCHEMBIOL, testing effects on Daphnia magna (aquatic toxicity) and soil microorganisms .

- Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .

Basic: What are the key applications of this compound in materials science?

Q. Research Applications :

- Organic Electronics : Its extended π-conjugation and electron-deficient dithiole moiety make it a candidate for n-type semiconductors .

- Optical Materials : Study nonlinear optical (NLO) properties using Z-scan techniques with femtosecond laser pulses .

Advanced: How can researchers validate the mechanistic role of the acryloyl group in chemical reactivity?

Q. Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates of acryloyl vs. deuterated analogs to identify rate-determining steps .

- DFT Calculations : Map reaction pathways (e.g., Michael addition) using Gaussian software to assess acryloyl’s electrophilicity .

- Cross-Coupling Experiments : Replace acryloyl with inert groups (e.g., methyl) to isolate its contribution to reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。